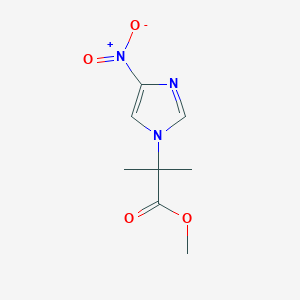

methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZRRMWHKGPBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=C(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . The final step involves esterification to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve halogenating agents and bases.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

Nitroimidazole vs. Tetrazole (Compound 10):

- The target compound’s 4-nitro group contrasts with the tetrazole ring in compound 10. Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability and membrane permeability in drug design . The nitro group, however, may confer redox activity or antimicrobial properties.

Ester vs. Carboxylic Acid (Compound in ):

- The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid in the metabolite (C₇H₁₁N₃O₃). Ester groups are often prodrug motifs, whereas carboxylic acids enhance water solubility .

Imidazole vs. The target’s simpler imidazole structure may offer synthetic accessibility and reduced steric hindrance .

Phenoxy Substituent (Compound 58): Compound 58’s phenoxy group introduces aromaticity and ether functionality, which could enhance binding to hydrophobic enzyme pockets (e.g., IMPDH, as suggested by ’s study title) .

Biological Activity

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate (CAS: 865774-07-8) is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating infections and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include a nitro group at the 4-position of the imidazole ring and an ester functional group, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 199.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 865774-07-8 |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 2-hydroxymethylimidazole with methanol, followed by nitration to introduce the nitro group. The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The imidazole ring can participate in substitution reactions with electrophiles.

These reactions are facilitated by common reagents such as reducing agents (e.g., hydrogen gas, palladium on carbon) and oxidizing agents (e.g., potassium permanganate).

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly against protozoan and bacterial infections. Compounds in the nitroimidazole class are known for their effectiveness against anaerobic bacteria and certain protozoa.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various nitroimidazoles, including this compound. The results indicated that this compound exhibited significant activity against strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent.

The mechanism of action involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cell damage or death. Additionally, the imidazole ring may interact with enzymes and receptors, modulating their activity.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on various human cell lines. It was found that while exhibiting antimicrobial properties, it also showed selective cytotoxicity towards cancer cells, indicating potential applications in oncology.

Comparative Analysis with Related Compounds

This compound can be compared with other nitroimidazoles such as metronidazole and tinidazole:

| Compound | Antimicrobial Activity | Cytotoxicity | Unique Features |

|---|---|---|---|

| Methyl 2-methyl-2-(4-nitro...) | Moderate | Selective | Ester functional group |

| Metronidazole | High | Moderate | Broad-spectrum activity |

| Tinidazole | High | Low | Longer half-life |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes the use of tetrakis(dimethylamino)ethylene (TDAE) as a catalyst for imidazole derivatives, which may facilitate nitro-group retention during synthesis. Key steps include:

- Protecting the imidazole ring’s reactive sites (e.g., nitro groups) using tert-butyloxycarbonyl (Boc) or benzyl groups.

- Employing polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .

- Optimization : Adjust temperature (50–80°C) and catalyst loading (5–10 mol%) to balance yield and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the imidazole ring and ester group. For example, highlights coupling constants (e.g., ) to verify adjacent protons.

- X-ray Crystallography : As shown in and , single-crystal X-ray diffraction resolves steric effects from the 2-methylpropanoate group and nitro-imidazole conformation (mean C–C bond length: 1.52 Å, -factor < 0.05).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] ≈ 268.1 g/mol) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Hydrolysis Studies : and suggest testing stability in aqueous buffers (pH 2–12) at 25–60°C. The ester group is prone to alkaline hydrolysis (pH > 10), forming carboxylic acid derivatives.

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>150°C). Store the compound at –20°C in anhydrous conditions to prevent nitro-group reduction .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of this compound be systematically addressed?

- Root Cause Analysis : Low yields often arise from steric hindrance at the 2-methylpropanoate group or nitro-imidazole reactivity. recommends:

- Introducing directing groups (e.g., methoxy) to enhance regioselectivity.

- Using flow chemistry to improve mixing and reduce side reactions.

- Catalyst Screening : Test Pd/Cu-based catalysts (e.g., Pd(OAc)) for cross-coupling steps, optimizing ligand-to-metal ratios (2:1 to 4:1) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

- Cross-Validation : Combine multiple techniques:

- Compare IR carbonyl stretches (ester: ~1740 cm, nitro: ~1520 cm) with NMR carbonyl carbon shifts (~170 ppm).

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the imidazole and propanoate moieties .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding properties?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s LUMO). highlights PubChem’s computed InChI and SMILES data for docking studies.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., nitroreductases) using software like GROMACS or AutoDock .

Q. What methodologies are recommended for assessing environmental impacts of this compound?

- Fate and Transport Studies : As per , design experiments to evaluate:

- Biodegradation: Use OECD 301B tests to measure half-life in soil/water.

- Bioaccumulation: Assess log values (predicted ~1.8) to estimate partitioning into lipid tissues.

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC) under OECD 202 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.